- Preparation of indole compounds as androgen receptor modulators, World Intellectual Property Organization, , ,
Cas no 942070-47-5 (tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)
942070-47-5 structure
Product Name:tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
كاس عدد:942070-47-5
وسط:C18H25BN2O4
ميغاواط:344.213104963303
MDL:MFCD12407268
CID:856578
Update Time:2023-11-20
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-BOC-7-Azaindole-3-boronic acid pinacol ester
- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
- 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
- N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaindole
- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-carboxylate
- tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-BOC-7-Azaindole-3-boronic acid, pinacol ester
- (1-(TERT-BUTOXYCARBONYL)-1H-PYRROLO[2,3-B]PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- CT
- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (ACI)
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
-
- MDL: MFCD12407268
- نواة داخلي: 1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-9-8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
- مفتاح Inchi: FWSVXYOMGFESAP-UHFFFAOYSA-N
- ابتسامات: O=C(N1C2C(=CC=CN=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 344.19100
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 25
- تدوير ملزمة العد: 3
- تعقيدات: 516
- طوبولوجي سطح القطب: 62.6
الخصائص التجريبية
- نقطة الغليان: 460.9±48.0℃
- بسا: 62.58000
- لوغب: 3.11870
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191357-1g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 96% | 1g |
$262.65 | 2023-08-31 | |
| Alichem | A029191357-5g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 96% | 5g |
$695.25 | 2023-08-31 | |
| Alichem | A029191357-25g |
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 96% | 25g |
$1543.50 | 2023-08-31 | |
| Chemenu | CM109143-100mg |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 100mg |
$62 | 2021-08-06 | |
| Chemenu | CM109143-250mg |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 250mg |
$119 | 2021-08-06 | |
| Chemenu | CM109143-1g |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 1g |
$238 | 2021-08-06 | |
| Chemenu | CM109143-5g |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 5g |
$618 | 2021-08-06 | |
| Chemenu | CM109143-10g |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
942070-47-5 | 95%+ | 10g |
$950 | 2021-08-06 | |
| TRC | B601828-100mg |
1-BOC-7-Azaindole-3-boronic acid, pinacol ester |
942070-47-5 | 100mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B601828-250mg |
1-BOC-7-Azaindole-3-boronic acid, pinacol ester |
942070-47-5 | 250mg |
$ 121.00 | 2023-04-18 |
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; rt → 100 °C; 8 h, 100 °C
المراجع
- Azaindolepyrimidinamine heterocyclic compound for treating ovarian and endometrial cancer, and its application, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt
1.2 5 h, rt
1.2 5 h, rt
المراجع
- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles, Journal of Organic Chemistry, 2009, 74(23), 9199-9201
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 6 h, rt → 100 °C
المراجع
- Preparation of condensed thiazoles as antibacterial agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 7 h, 110 °C
المراجع
- Preparation of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as Tyk2 inhibitors and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, 80 °C
المراجع
- Rapid synthesis of bis(hetero)aryls by one-pot Masuda borylation-Suzuki coupling sequence and its application to concise total syntheses of meridianins A and G, Organic & Biomolecular Chemistry, 2011, 9(9), 3139-3141
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, 80 °C
المراجع
- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
المراجع
- Discovery of novel and orally bioavailable CDK 4/6 inhibitors with high kinome selectivity, low toxicity and long-acting stability for the treatment of multiple myeloma, European Journal of Medicinal Chemistry, 2022, 228,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; 22 h, rt
1.2 Solvents: Tetrahydrofuran ; 22 h, rt
المراجع
- Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism, Journal of the American Chemical Society, 2014, 136(11), 4287-4299
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 2.5 h, 80 °C
المراجع
- Preparation of pyridinonyl PDK1 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; overnight, 80 °C
المراجع
- Preparation of five membered heterocyclic compounds as STING agonists, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Imidazo[1,2-a]pyrazine derivatives as CDK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Raw materials
- Tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-Boc-3-Iodo-7-azaindole
- Bis(pinacolato)diborane
- Pinacolborane
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Preparation Products
tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate الوثائق ذات الصلة
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
942070-47-5 (tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) منتجات ذات صلة
- 877060-60-1(tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate)
- 1174038-67-5(tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate)
- 942070-45-3(Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)
- 942070-54-4(tert-Butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)
- 1370616-23-1(Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)
- 1256360-07-2(1-(Isopropoxycarbonyl)pyrrole-3-boronic acid, pinacol ester)
- 1391926-50-3(tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)
- 1073338-93-8(Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrrolo[2,3-b]pyridine-1-carboxylate)
- 935278-73-2(tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate)
- 1025719-14-5(1-BOC-5-bromopyrrolo2,3-bpyridine-3-boronic Acid Pinacol Ester)
الموردين الموصى بهم
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangsu Kolod Food Ingredients Co.,ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة